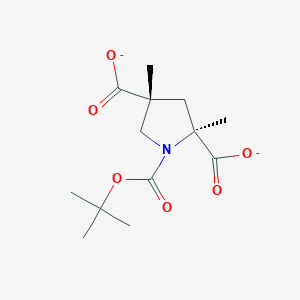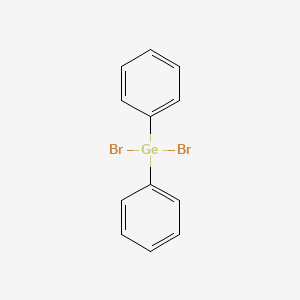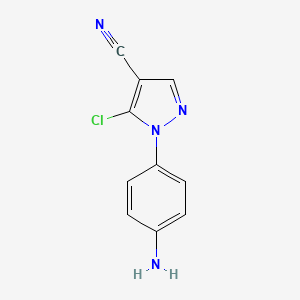
1-(4-aminophenyl)-5-chloro-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-aminophenyl)-5-chloro-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an amino group, a chlorine atom, and a nitrile group attached to the pyrazole ring. It has garnered interest in various fields due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-aminophenyl)-5-chloro-1H-pyrazole-4-carbonitrile typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.
Introduction of the amino group: The amino group can be introduced via nitration followed by reduction.
Chlorination: The chlorine atom can be introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the nitrile group: This can be achieved through the reaction of the corresponding amide with dehydrating agents like phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-aminophenyl)-5-chloro-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Hydroxyl or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-aminophenyl)-5-chloro-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-aminophenyl)-5-chloro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in various chemical reactions. The chlorine atom can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxamide: Another pyrazole derivative with different substituents.
2-(4-aminophenyl)benzothiazole: A compound with a similar amino group but a different heterocyclic core.
Uniqueness
1-(4-aminophenyl)-5-chloro-1H-pyrazole-4-carbonitrile is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H7ClN4 |
|---|---|
Molekulargewicht |
218.64 g/mol |
IUPAC-Name |
1-(4-aminophenyl)-5-chloropyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H7ClN4/c11-10-7(5-12)6-14-15(10)9-3-1-8(13)2-4-9/h1-4,6H,13H2 |
InChI-Schlüssel |
IQHORNGFCKYZMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)N2C(=C(C=N2)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



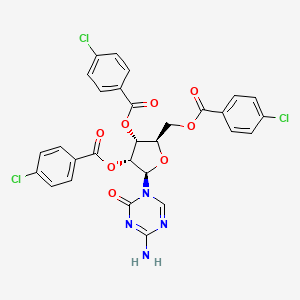

![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,18S,19S)-5',7,9,13-tetramethyl-19-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-one](/img/structure/B14761862.png)
![Methyl 3-sulfanyl-2-[2,2,2-tris(fluoranyl)ethanoylamino]propanoate](/img/structure/B14761866.png)

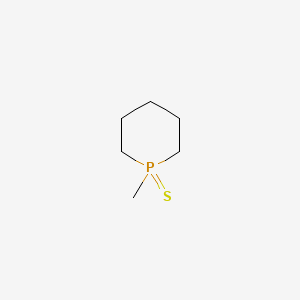
![L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-](/img/structure/B14761892.png)
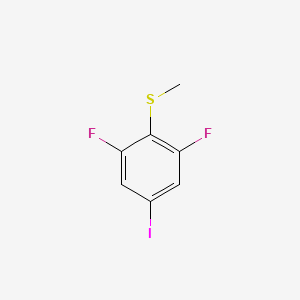
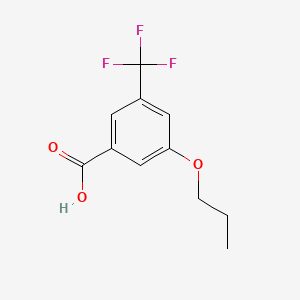
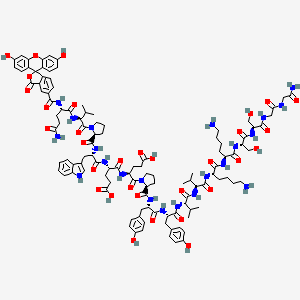
![Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B14761941.png)
